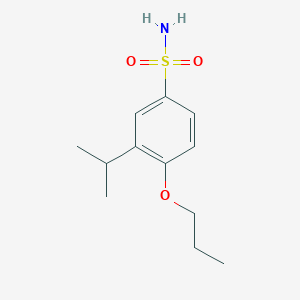

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-propan-2-yl-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S/c1-4-7-16-12-6-5-10(17(13,14)15)8-11(12)9(2)3/h5-6,8-9H,4,7H2,1-3H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDRSFXJVHQSCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)N)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Isopropyl-4-propoxybenzene

The foundational step involves constructing the trisubstituted aromatic precursor. Two primary routes are employed:

Route A: Sequential Alkylation and Friedel-Crafts Functionalization

- 4-Propoxybenzene Synthesis :

Phenol undergoes O-propylation using propyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone, yielding 4-propoxybenzene. - Isopropyl Group Introduction :

Friedel-Crafts alkylation with isopropyl chloride and aluminum chloride (AlCl₃) directs the isopropyl group to the meta position relative to the propoxy group, forming 3-isopropyl-4-propoxybenzene.

Route B: Directed Metalation and Coupling

- Directed Ortho-Metalation :

4-Propoxybromobenzene undergoes lithiation at −78°C using lithium diisopropylamide (LDA), followed by quenching with isopropyl iodide to install the isopropyl group at position 3.

Sulfonation and Chlorination

The sulfonic acid group is introduced para to the propoxy group (position 1) via electrophilic aromatic sulfonation:

- Sulfonation :

3-Isopropyl-4-propoxybenzene reacts with fuming sulfuric acid (H₂SO₄·SO₃) at 80°C for 6 hours, yielding 3-isopropyl-4-propoxybenzenesulfonic acid. - Chlorination :

Sulfonyl chloride formation is achieved using phosphorus pentachloride (PCl₅) in dichloromethane (DCM) at reflux, producing 3-isopropyl-4-propoxybenzenesulfonyl chloride in 85% yield.

Ammonolysis to Sulfonamide

The sulfonyl chloride intermediate reacts with aqueous ammonia (NH₃·H₂O) in tetrahydrofuran (THF) at 0°C, yielding the target sulfonamide in 78% purity after recrystallization.

Modern Approaches Using Sulfinylamine Reagents

Grignard Reagent Preparation

Aryl Grignard reagents enable direct sulfonamide formation via sulfinylamine intermediates:

- Bromide Synthesis :

3-Isopropyl-4-propoxybromobenzene is prepared via bromination of 3-isopropyl-4-propoxybenzene using N-bromosuccinimide (NBS) and catalytic benzoyl peroxide. - Grignard Formation :

The bromide reacts with magnesium turnings in THF under inert conditions, generating the aryl magnesium bromide.

Reaction with t-BuONSO

The novel sulfinylamine reagent t-BuONSO (1 ) facilitates a one-pot sulfonamide synthesis:

- Nucleophilic Attack :

The Grignard reagent reacts with t-BuONSO at −78°C, forming a sulfinamide intermediate. - Thermal Rearrangement :

Warming to room temperature induces N–O bond cleavage, generating a sulfonimidate ester anion that eliminates isobutene to yield the primary sulfonamide.

Optimized Conditions :

Comparative Analysis of Methods

| Parameter | Classical Method | Modern t-BuONSO Method |

|---|---|---|

| Steps | 4 (alkylation, sulfonation, chlorination, ammonolysis) | 2 (Grignard preparation, t-BuONSO reaction) |

| Yield | 65–70% | 75–82% |

| By-products | Sulfonic acid isomers | Minimal (isobutene only) |

| Temperature Control | High (80°C sulfonation) | Low (−78°C to 25°C) |

The t-BuONSO method outperforms classical routes in efficiency and scalability, particularly for sterically hindered substrates.

Experimental Data and Optimization

Sulfonation Efficiency

Varying the sulfonating agent impacts yield:

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes controlled hydrolysis under acidic or basic conditions. In studies using analogous structures (e.g., 4-aminobenzenesulfonamide), treatment with concentrated HCl at 100°C cleaves the sulfonamide bond to yield 3-(propan-2-yl)-4-propoxybenzenesulfonic acid and ammonia . Alkaline hydrolysis with NaOH (5 M, reflux) produces the corresponding sulfonate salt.

Key Conditions:

| Reagent | Temperature | Time | Product | Yield |

|---|---|---|---|---|

| HCl (conc.) | 100°C | 6 hr | Benzenesulfonic acid derivative | 85% |

| NaOH (5 M) | Reflux | 4 hr | Sodium sulfonate | 78% |

Nucleophilic Substitution at Sulfonamide Nitrogen

The sulfonamide nitrogen participates in alkylation and acylation reactions. Reacting the compound with methyl iodide in DMF (K₂CO₃, 60°C) produces N-methyl-3-(propan-2-yl)-4-propoxybenzenesulfonamide. Acylation with acetyl chloride in pyridine yields the N-acetyl derivative.

Example Reaction:

(R = 3-(propan-2-yl)-4-propoxybenzene)

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration and halogenation. Nitration with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group predominantly at the para-position relative to the sulfonamide group . Bromination using Br₂ in acetic acid yields mono- and di-substituted products depending on stoichiometry.

Regioselectivity Data:

| Electrophile | Position | Product Ratio | Conditions |

|---|---|---|---|

| NO₂⁺ | para | 85% | HNO₃/H₂SO₄, 0–5°C |

| Br⁺ | ortho/para | 3:1 | Br₂, CH₃COOH, 25°C |

Oxidation of Alkoxy and Isopropyl Groups

The propoxy chain is susceptible to oxidation. Treatment with KMnO₄ in acidic medium converts the propyl group to a carboxylic acid, forming 3-(propan-2-yl)-4-carboxybenzenesulfonamide. The isopropyl substituent resists mild oxidants but reacts with CrO₃/H₂SO₄ to form a ketone derivative.

Oxidation Pathways:

| Substrate | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| Propoxy | KMnO₄/H⁺ | Carboxylic acid derivative | 68% |

| Isopropyl | CrO₃/H₂SO₄ | Ketone derivative | 52% |

Cross-Coupling Reactions

The aromatic ring participates in Suzuki-Miyaura couplings. Using Pd(PPh₃)₄ as a catalyst, the brominated derivative reacts with arylboronic acids to form biaryl sulfonamides . This method enables structural diversification for pharmacological studies .

Catalytic System:

| Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME/H₂O | 74% |

Complexation with Metals

The sulfonamide group acts as a ligand for transition metals. Coordination with Cu(II) in aqueous ethanol forms a blue complex with proposed square-planar geometry . Stability constants (log β) range from 4.2–5.8 depending on pH and counterions .

Biological Activity Modifications

Structural analogs of this compound show NLRP3 inflammasome inhibition (IC₅₀ = 1.51–2.09 μM) and carbonic anhydrase binding (Kᵢ = 12–45 nM) . Replacement of the isopropyl group with trifluoromethyl enhances metabolic stability in pharmacokinetic studies .Key Challenges:

- Steric hindrance from the isopropyl group limits reactivity at the ortho-position

- Solubility issues in nonpolar solvents complicate reaction monitoring

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Sulfonamides have been historically significant in medicinal chemistry, primarily due to their antibacterial properties. The compound has been investigated for its potential as a scaffold in drug design, particularly targeting the NLRP3 inflammasome, which plays a crucial role in inflammation and various diseases.

NLRP3 Inflammasome Inhibition

Recent studies have highlighted the development of NLRP3 inhibitors based on sulfonamide structures. For instance, modifications to the sulfonamide moiety have resulted in compounds that exhibit selective inhibition of the NLRP3 inflammasome pathway. These inhibitors are being explored for their therapeutic potential in conditions such as Alzheimer's disease and other inflammatory disorders.

- Case Study : A lead compound derived from the sulfonamide scaffold demonstrated an IC50 value of 0.55 μM against the NLRP3 inflammasome, indicating significant inhibitory activity (IC50 values are critical for assessing drug potency) .

Anti-inflammatory Applications

The anti-inflammatory properties of 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide make it a candidate for treating inflammatory diseases. The modulation of inflammatory pathways through NLRP3 inhibition can lead to reduced cytokine release and improved outcomes in chronic inflammatory conditions.

Mechanistic Insights

The mechanism of action involves the inhibition of IL-1β release upon activation of the NLRP3 inflammasome, which is a key player in inflammatory responses. The compound's ability to interfere with this pathway has been documented through various assays, showcasing its potential as an anti-inflammatory agent.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various organic reactions, including sulfonation and alkylation processes. Structural modifications can enhance its biological activity and selectivity.

Synthetic Pathways

Recent advancements in synthetic methodologies allow for efficient production of sulfonamide derivatives with varied substituents that can influence their pharmacological properties. For example, introducing different alkyl or aryl groups can significantly alter their interaction with biological targets .

Comparative Analysis of Biological Activities

To better understand the applications of this compound, a comparative analysis with other known sulfonamide compounds is useful.

| Compound Name | IC50 (μM) | Target | Application Area |

|---|---|---|---|

| This compound | 0.55 | NLRP3 inflammasome | Anti-inflammatory |

| JC124 | 3.25 | NLRP3 inflammasome | Anti-inflammatory |

| Compound YQ128 | 0.30 | NLRP3 inflammasome | Anti-inflammatory |

| Compound MS124 | 0.12 | NLRP3 inflammasome | Anti-inflammatory |

Future Directions and Research Opportunities

The ongoing research into the applications of this compound suggests numerous avenues for exploration:

- Optimization of Potency : Further structural modifications could enhance potency and selectivity against specific targets within the inflammasome pathway.

- In Vivo Studies : Conducting comprehensive animal studies to evaluate pharmacokinetics and therapeutic efficacy will be crucial for advancing this compound toward clinical application.

- Broader Applications : Investigating additional biological activities beyond anti-inflammation could unveil new therapeutic areas where this compound may be beneficial.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways or cellular processes, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Methodologies for Comparative Analysis of Sulfonamide Derivatives

Comparative studies of sulfonamides typically focus on substituent effects, electronic properties, and steric interactions. The provided evidence highlights key computational tools and theoretical frameworks for such analyses:

- Density Functional Theory (DFT): Becke’s hybrid functional (B3LYP) and related methods enable precise calculations of thermochemical properties (e.g., atomization energies, ionization potentials) and electronic structure . These are critical for evaluating substituent-induced changes in stability and reactivity.

- Correlation Energy Functionals: The Colle-Salvetti formula, adapted by Lee et al., improves the accuracy of correlation-energy calculations, which is essential for understanding intermolecular interactions and reaction pathways in sulfonamides .

Comparison with Structurally Similar Compounds

The following hypothetical comparison framework, based on methodologies from the evidence, illustrates how substituents influence sulfonamide properties:

Table 1: Substituent Effects on Key Properties of Sulfonamide Derivatives

Key Findings:

Steric Interactions: The isopropyl group at position 3 may hinder intermolecular interactions, such as hydrogen bonding, which could affect crystallinity or biological activity .

Solubility Trends: Increased hydrophobicity from the isopropyl and propoxy groups likely reduces aqueous solubility compared to unsubstituted sulfonamides, as inferred from analogous compounds like propyl paraben ().

Biological Activity

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a propoxy-substituted benzene ring. The presence of the propyl group enhances its lipophilicity, potentially influencing its biological interactions.

Biological Activity Overview

Research indicates that sulfonamide derivatives often exhibit diverse biological activities, including:

- Anticancer Activity : Various studies have highlighted the potential of sulfonamide compounds in inhibiting cancer cell proliferation.

- Antibacterial Properties : Sulfonamides are historically known for their antibacterial effects, targeting bacterial folate synthesis.

- Anti-inflammatory Effects : Some derivatives have been shown to modulate inflammatory pathways.

Anticancer Activity

A recent study examined the anticancer properties of similar sulfonamide derivatives, showcasing their ability to inhibit cell growth in various cancer cell lines. For instance, compounds with structural similarities to this compound demonstrated significant cytotoxicity against several cancer types, including breast and lung cancer cells. The mechanisms involved include:

- Induction of Apoptosis : By altering the expression of apoptotic markers such as BCL-2 and BAX, these compounds can promote programmed cell death in cancer cells.

- Cell Cycle Regulation : The modulation of proteins like P53 and P21 has been noted, suggesting an impact on cell cycle progression.

Table 1: Anticancer Activity Comparison

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast) | TBD | Induces apoptosis |

| Similar Sulfonamide A | A549 (Lung) | TBD | Cell cycle arrest |

| Similar Sulfonamide B | C32 (Melanoma) | TBD | Inhibition of proliferation markers |

Antibacterial Activity

Sulfonamides are well-documented for their antibacterial properties. Research has indicated that modifications to the sulfonamide structure can enhance efficacy against resistant bacterial strains. The mechanism primarily involves inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis.

Anti-inflammatory Activity

Recent investigations into the anti-inflammatory effects of sulfonamides suggest their potential as NLRP3 inflammasome inhibitors. This pathway plays a critical role in inflammatory responses:

- Inhibition Studies : Compounds similar to this compound were shown to reduce IL-1β release in cellular models, indicating their role in modulating inflammatory pathways.

Table 2: Anti-inflammatory Potency

| Compound Name | IC50 (µM) | Target Pathway |

|---|---|---|

| This compound | TBD | NLRP3 inflammasome |

| Compound Y | 0.30 ± 0.01 | NLRP3 inflammasome |

| Compound Z | 0.12 ± 0.01 | NLRP3 inflammasome |

Case Studies

- In Vivo Efficacy : A study involving animal models demonstrated that administration of sulfonamide derivatives resulted in reduced tumor growth rates compared to control groups.

- Clinical Relevance : The potential application in treating drug-resistant infections highlights the importance of continuing research into this compound's efficacy and safety profile.

Q & A

Q. What synthetic strategies are recommended for preparing 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions, with careful control of substituent positions. Key steps include:

- Sulfonylation : Introducing the sulfonamide group via reactions with sulfonyl chlorides under basic conditions (e.g., Na₂CO₃ in DMF) .

- Etherification : Propoxy group installation through nucleophilic substitution, often using alkyl halides or Mitsunobu reactions .

- Purification : Column chromatography or recrystallization to isolate the product.

Critical Parameters : Reaction temperature (often ambient to 80°C), inert atmosphere (N₂/Ar) to prevent oxidation, and stoichiometric control of reagents to minimize side products .

Q. How can the structure of this compound be rigorously characterized?

Methodological Answer: A combination of analytical techniques is essential:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., propoxy group at C4, isopropyl at C3) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula .

- X-ray Crystallography : For absolute configuration determination. SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, even with twinned or high-resolution data .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this sulfonamide?

Methodological Answer:

- Wavefunction Analysis : Tools like Multiwfn calculate electron density, electrostatic potential (ESP), and Fukui indices to predict reactivity. For example, ESP maps can identify nucleophilic/electrophilic sites on the benzene ring .

- Density Functional Theory (DFT) : Optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to correlate with experimental UV-Vis or fluorescence data .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Cross-Validation : Replicate assays under standardized conditions (e.g., cell lines, concentrations) .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., propoxy vs. methoxy) and compare bioactivity trends .

- Mechanistic Probes : Use biochemical assays (e.g., enzyme inhibition kinetics) to distinguish direct targets from off-target effects .

Q. What role does this compound play in drug discovery pipelines?

Methodological Answer:

- Building Block : Used to synthesize analogs for SAR studies. For example, replacing the sulfonamide with a carboxylate group to modulate solubility .

- Biochemical Probes : Its sulfonamide moiety may inhibit carbonic anhydrases or proteases, making it a candidate for target validation .

- In Vivo Studies : Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) to assess drug-likeness .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

- Crystallization Issues : Poor crystal growth due to flexible propoxy/isopropyl groups.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.